molecular formula C8H14O B14554906 5-Methylhepta-1,5-dien-4-ol CAS No. 62036-50-4

5-Methylhepta-1,5-dien-4-ol

Cat. No.: B14554906
CAS No.: 62036-50-4
M. Wt: 126.20 g/mol
InChI Key: DZMNWBJXNUQUME-UHFFFAOYSA-N
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Description

5-Methylhepta-1,5-dien-4-ol, with the CAS Number 62036-50-4, is an organic compound with the molecular formula C8H14O and a molecular weight of 126.20 g/mol . This compound serves as a valuable intermediate and reference standard in scientific research, particularly in the fields of synthetic organic chemistry and flavor and fragrance analysis. It is also known by several synonyms, including 3-Methyl-2,6-heptadien-4-ol and (E)-5-methyl-1,5-heptadien-4-ol . In research contexts, the structural motif of this compound is related to key flavor compounds found in nature. For instance, its saturated analog, (E)-5-methylhept-2-en-4-one, is identified as a key flavor compound in hazelnuts . This makes related compounds, including this compound, subjects of interest in the synthesis of flavorants and in studies aiming to understand structure-aroma relationships (SAR) . The synthesis of such molecules, including stereoselective routes, is an active area of research for developing scalable and green chemical processes . Furthermore, research into the essential oils of natural products like Citrus grandis ‘Tomentosa’ , which contains a complex mixture of bioactive compounds, underscores the importance of well-characterized chemical standards for pharmacological and analytical investigations . This product is intended for use as a research chemical and analytical standard. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62036-50-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

5-methylhepta-1,5-dien-4-ol

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4-5,8-9H,1,6H2,2-3H3

InChI Key

DZMNWBJXNUQUME-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(CC=C)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective and Stereocontrolled Synthesis of 5-Methylhepta-1,5-dien-4-ol and Analogues

The synthesis of specific stereoisomers of this compound, a chiral allylic alcohol, requires precise control over the formation of its stereocenter. Methodologies to achieve this include leveraging nature's pre-existing chirality, employing enzymatic catalysts, developing asymmetric catalytic systems, and utilizing stereoselective organometallic additions.

The chiral pool comprises readily available, inexpensive, and enantiopure natural products like amino acids, sugars, and terpenes, which serve as versatile starting materials for complex syntheses. nih.govwikipedia.org This approach circumvents the need to create a stereocenter from scratch by utilizing a pre-existing one, often preserving its configuration throughout the reaction sequence. wikipedia.org

A notable example is the synthesis of (S)-5-methylhept-2-en-4-one, the ketone analogue of the target alcohol, which can be subsequently reduced to form the desired product. One reported synthesis starts from commercially available (S)-2-methylbutan-1-ol, a simple building block from the chiral pool. researchgate.net This strategy highlights the efficiency of using naturally occurring chiral molecules to construct more complex structures. nih.gov Terpenes such as citronellol, carvone, and pinene are frequently used chiral pool starting materials for the synthesis of other complex terpenes and natural products. nih.govacs.org

Table 1: Example of a Chiral Pool-Based Synthesis Route

StepStarting MaterialKey Reagents/ConditionsIntermediate/ProductOverall YieldRef
1-4(-)-2(S)-methylbutan-1-olMultiple steps(E)-(+)-5(S)-Methylhept-2-en-4-one42% researchgate.net

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic reactions. Enzymes can operate under mild conditions and often exhibit high levels of enantio-, regio-, and diastereoselectivity. nih.gov

Table 2: Chemoenzymatic Step in the Synthesis of a Precursor

SubstrateEnzymeReaction TypeProductEnantiomeric Excess (ee)Ref
Racemic β-ketoesterNovozym 435Kinetic Resolution(S)-β-ketoester88% researchgate.net

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction, producing a chiral product from a prochiral substrate. This method is highly atom-economical and allows for the generation of significant quantities of enantiopure material from a small amount of a chiral catalyst. researchgate.net

The synthesis of chiral allylic alcohols can be achieved through various catalytic asymmetric reactions. nih.govnih.gov For instance, the palladium(II)-catalyzed asymmetric allylic esterification provides a route to enantioenriched allylic esters, which are direct precursors to allylic alcohols. nih.govorganic-chemistry.org In this reaction, the trichloroacetimidate (B1259523) of a prochiral allylic alcohol undergoes an SN2′ substitution with a carboxylic acid in the presence of a chiral palladium catalyst, yielding products with high enantiomeric purities (86-99% ee). organic-chemistry.org Another powerful method is the iridium-catalyzed asymmetric allylation, where Ir-phosphoramidite catalysts can generate allylic ethers from allylic carbonates, which are then converted to the corresponding alcohols. nih.gov

A fundamental and widely used method for forming alcohols is the addition of an organometallic reagent to a carbonyl compound. libretexts.orgyoutube.com The synthesis of this compound can be envisioned through the 1,2-addition of a vinyl organometallic reagent, such as vinylmagnesium bromide or vinyllithium, to the α,β-unsaturated ketone, 5-methylhept-1-en-4-one. Alternatively, the addition of an organometallic reagent like ethylmagnesium bromide to 5-methylhepta-1,5-dien-4-one would also yield the target structure.

A key challenge in reactions with α,β-unsaturated carbonyls is controlling the regioselectivity between 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon). libretexts.org Hard nucleophiles, like Grignard and organolithium reagents, typically favor irreversible 1,2-addition, which is desired for this specific synthesis. libretexts.org

To achieve enantioselectivity, this reaction can be modified by using chiral catalysts or ligands that coordinate to the metal center, thereby creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl. Catalytic asymmetric conjugate additions of organometallics are well-established, but achieving high enantioselectivity in 1,2-additions to enones remains a significant synthetic challenge. nih.gov Recent developments in photochemistry have enabled the enantioselective conjugate addition of allyl groups to enals via the excitation of chiral iminium ions, showcasing a novel radical-based approach to control stereochemistry. nih.gov

Strategic Chemical Transformations for Functional Group Interconversion

Once synthesized, this compound can undergo various chemical transformations to introduce new functional groups, enabling the synthesis of a wider range of analogues.

Allylic oxidation is a powerful transformation that introduces an oxygen-containing functional group at a position adjacent to a double bond. In this compound, the methylene (B1212753) groups at the C3 and C7 positions are potential sites for allylic oxidation.

A classic and widely used method for this transformation is the reaction with selenium dioxide (SeO2), often with tert-butyl hydroperoxide (TBHP) as a co-oxidant. thieme-connect.de The mechanism of SeO2 oxidation is thought to proceed through an initial ene reaction to form an allylic seleninic acid, followed by a nih.govnih.gov-sigmatropic rearrangement. chemtube3d.com This rearrangement regenerates the double bond in its original position and is followed by hydrolysis of the selenium intermediate to yield the allylic alcohol. chemtube3d.com Depending on the reaction conditions, the resulting alcohol can sometimes be further oxidized to the corresponding α,β-unsaturated ketone.

Copper-catalyzed systems using perester oxidants also provide an efficient route to allylic esters with high selectivity. thieme-connect.de The mechanism is believed to involve the formation of an allyl radical via hydrogen abstraction, which then reacts with a copper complex. thieme-connect.de Furthermore, biocatalytic allylic oxidation using enzymes like cytochrome P450 monooxygenases offers a green alternative, often proceeding with high regio- and stereoselectivity under mild conditions. nih.gov

Table 3: Common Reagents for Allylic Oxidation

Reagent SystemProposed MechanismTypical ProductRef
Selenium Dioxide (SeO2) / TBHPEne reaction followed by nih.govnih.gov-sigmatropic rearrangementAllylic Alcohol or Enone thieme-connect.dechemtube3d.com
Copper(I) catalyst / PeresterRadical hydrogen abstraction and rearrangementAllylic Ester thieme-connect.de
Cytochrome P450 EnzymesHeme-catalyzed oxygen insertionAllylic Alcohol nih.gov

Aldol-Based Reaction Sequences and Derivatives

Aldol (B89426) reactions are a cornerstone in the synthesis of β-hydroxy carbonyl compounds, which can be precursors to unsaturated alcohols. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com The synthesis of a dienol scaffold similar to this compound could potentially be achieved through a carefully designed aldol condensation sequence. For instance, the reaction of an enolate derived from a ketone with an α,β-unsaturated aldehyde could furnish a δ-hydroxy-α,β-unsaturated ketone, which might then be further elaborated.

A related compound, (S)-5-methylhept-2-en-4-one (Filbertone), has been synthesized via a four-step, aldol-based sequence. beilstein-journals.orgresearchgate.netresearchgate.net This synthesis highlights the utility of aldol chemistry in constructing chiral, unsaturated carbonyl compounds which could, in principle, be reduced to the corresponding dienols.

Illustrative Aldol-Based Route to an Unsaturated Ketone Precursor

StepReactantsReagents and ConditionsProduct
1(S)-2-methylbutanoic acid1. CDI, THF; 2. Potassium ethyl malonate, MgCl₂, THFβ-keto ester
2β-keto esterNovozym 435, phosphate (B84403) buffer(S)-3-methylpentan-2-one
3(S)-3-methylpentan-2-one, AcetaldehydeTBAHSO₄, aqueous buffer(S)-2-hydroxy-5-methylheptan-4-one
4(S)-2-hydroxy-5-methylheptan-4-onep-TsOH·H₂O, cyclohexane(S)-5-methylhept-2-en-4-one

This table is adapted from a known synthesis of a related compound and is for illustrative purposes only. beilstein-journals.orgresearchgate.net

Intramolecular Cyclization and Rearrangement Mechanisms

Unsaturated alcohols and dienols can undergo a variety of intramolecular cyclization and rearrangement reactions, often promoted by acid or thermal conditions. The specific outcome of these reactions is highly dependent on the substitution pattern of the dienol and the reaction conditions.

Intramolecular Cyclization:

Dienols can participate in intramolecular reactions where one of the double bonds and the hydroxyl group are involved. For instance, an intramolecular hydroalkoxylation could lead to the formation of cyclic ethers. Theoretical studies on the intramolecular cyclization of dienyl radicals have shown that the regioselectivity (e.g., 5-exo vs. 6-endo) is influenced by substituents on the diene backbone. researchgate.netnih.gov

Rearrangement Mechanisms:

Rearrangement reactions of dienols can be complex, often proceeding through carbocationic intermediates. Acid-catalyzed dehydration of a dienol can lead to the formation of a conjugated triene. In some cases, sigmatropic rearrangements, such as the Cope or Claisen rearrangement, can occur if the dienol possesses the appropriate structural features. jocpr.com For example, the Claisen rearrangement is a powerful tool for forming carbon-carbon bonds in an atom-economic fashion. jocpr.com

Hydrogenation and Reduction Chemistry in Unsaturated Alcohol Scaffolds

The selective hydrogenation of unsaturated alcohols containing multiple double bonds is a significant challenge in organic synthesis. The choice of catalyst and reaction conditions is crucial to achieve the desired level of saturation and to avoid over-reduction or isomerization.

Catalytic Hydrogenation:

Commonly used catalysts for hydrogenation include palladium, platinum, and nickel. nih.gov The hydrogenation of a dienol can lead to a variety of products, including the corresponding mono-unsaturated alcohol or the fully saturated diol. Selective hydrogenation of one double bond in the presence of another is often difficult to achieve and typically depends on the steric and electronic environment of each double bond. For example, less sterically hindered double bonds are generally hydrogenated more readily. nih.goveurochemengineering.com In some cases, specialized catalysts can achieve high selectivity for the hydrogenation of a specific double bond. For instance, ZnO has been shown to selectively hydrogenate the internal double bond of penta-1,3-diene. rsc.org

Chemoselective Reduction:

Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used for the reduction of carbonyl groups and would not reduce the carbon-carbon double bonds of a dienol under standard conditions.

Illustrative Hydrogenation Outcomes of a Dienol

ProductReagents and ConditionsComments
Saturated DiolH₂, Pd/C (excess)Complete saturation of both double bonds.
Mono-unsaturated AlcoholH₂, Lindlar's catalystSelective hydrogenation of an alkyne to a cis-alkene, may offer some selectivity for dienes.
Mono-unsaturated AlcoholH₂, Wilkinson's catalystHomogeneous catalyst that can show selectivity based on steric hindrance.

This table presents general outcomes and the actual selectivity would be highly substrate-dependent.

Novel Synthetic Routes Emphasizing Atom Economy and Green Chemistry Principles

The principles of green chemistry aim to design chemical processes that are environmentally benign and efficient. researchgate.netmdpi.comsphinxsai.com Key concepts in this area include atom economy, the use of renewable feedstocks, and the development of catalytic, solvent-free, or aqueous reaction media. nih.govjk-sci.comnih.gov

Atom Economy:

Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the desired product. nih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are considered "greener" as they generate minimal waste. jocpr.comjk-sci.comnih.gov For the synthesis of dienols, isomerization reactions of other unsaturated precursors could represent an atom-economical approach. nih.gov

Green Chemistry Approaches:

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions (often in water), and the use of renewable resources. hilarispublisher.comhilarispublisher.com For example, alcohol dehydrogenases can be used for the stereoselective reduction of dienals to dienols. sphinxsai.com Plant-based biocatalysts, such as carrot root, have also been employed for the enantioselective reduction of ketones to chiral alcohols. sphinxsai.com The lipoxygenase metabolic pathway in plants is a natural process for the synthesis of green leaf volatiles, which include unsaturated alcohols. mdpi.com

Catalytic Routes: The development of novel catalysts can lead to more efficient and selective transformations. For instance, ruthenium-catalyzed redox isomerization of propargylic alcohols provides an atom-economic route to enones, which can be further reduced to unsaturated alcohols. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or ionic liquids is a key aspect of green chemistry.

Elucidation of Stereochemical Configuration and Chirality

Determination of Absolute and Relative Stereochemistry of the Chiral Center

The presence of a stereogenic center at C4, bonded to four different substituents (a hydrogen atom, a hydroxyl group, a methyl group, and the dienyl chain), gives rise to two enantiomers, (R)-5-methylhepta-1,5-dien-4-ol and (S)-5-methylhepta-1,5-dien-4-ol. The determination of the absolute configuration of such chiral secondary alcohols is a critical aspect of its chemical identity.

Several advanced analytical techniques can be employed for this purpose. While crystallographic methods on suitable derivatives provide unambiguous assignment, spectroscopic and chromatographic methods are more commonly utilized. The modified Mosher's method, for instance, is a powerful NMR spectroscopic technique. acs.org By converting the alcohol into diastereomeric esters using a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), the spatial arrangement of the substituents around the chiral center can be deduced from the chemical shift differences in the 1H NMR spectra of the diastereomers.

Another effective approach is the Competing Enantioselective Conversion (CEC) method. nih.govnih.gov This technique involves reacting the enantioenriched alcohol with a chiral reagent in two parallel experiments, each using a different enantiomer of the reagent. The absolute configuration can be determined by comparing the reaction rates, often monitored by thin-layer chromatography or NMR spectroscopy. nih.govnih.gov

Table 1: Representative 1H NMR Data for a Diastereomeric Ester of a Chiral Secondary Alcohol (Illustrative Example)

Proton Diastereomer 1 (δ, ppm) Diastereomer 2 (δ, ppm) Δδ (δ1 - δ2)
H-3 3.25 3.35 -0.10
H-6 5.80 5.75 +0.05

E/Z Isomerism and Geometric Stereocontrol in the Diene System

The C5-C6 double bond in 5-Methylhepta-1,5-dien-4-ol can exist as either the E (trans) or Z (cis) isomer, depending on the relative orientation of the substituents. The Cahn-Ingold-Prelog priority rules are used to assign the configuration, where the arrangement of higher-priority groups on opposite sides of the double bond is designated as E, and on the same side as Z. docbrown.infoorgosolver.com This geometric isomerism significantly influences the molecule's shape and, consequently, its physical and chemical properties.

The stereoselective synthesis of dienes is a well-established field in organic chemistry, with various methods available to control the geometry of the double bonds. jove.com For instance, specific reaction conditions can favor the formation of one geometric isomer over the other. The stability of the isomers can also play a role, with the E-isomer often being thermodynamically more stable due to reduced steric hindrance. aklectures.com The interconversion between E and Z isomers can sometimes be achieved through photochemical or catalytic methods. researchgate.net

Methodologies for Enantiomeric Excess (ee) Determination in Complex Chiral Alcohols

The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. polyu.edu.hk Its determination is crucial in asymmetric synthesis and for the characterization of chiral compounds.

A variety of analytical techniques are available for determining the enantiomeric excess of chiral alcohols like this compound. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are among the most common and reliable methods. masterorganicchemistry.com These techniques employ a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Spectroscopic methods can also be employed. NMR spectroscopy, in the presence of a chiral solvating agent or a chiral derivatizing agent, can be used to distinguish between enantiomers. acs.org More recently, fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess in chiral alcohols and diols. nih.gov These methods are based on the formation of fluorescent diastereomeric complexes that exhibit different fluorescence intensities.

Table 2: Comparison of Common Methods for Enantiomeric Excess (ee) Determination

Method Principle Advantages Disadvantages
Chiral HPLC/GC Differential interaction with a chiral stationary phase. High accuracy and resolution. Requires specialized columns.
Chiral NMR Spectroscopy Formation of diastereomeric complexes with a chiral auxiliary. Provides structural information. Can have lower sensitivity.

Impact of Stereoisomerism on Chemical Reactivity and Molecular Recognition

The stereochemistry of a molecule has a profound influence on its chemical reactivity and its interactions with other chiral molecules. In the case of this compound, both the absolute configuration of the chiral center and the geometry of the diene system are expected to play significant roles in its chemical behavior.

For instance, in reactions involving the hydroxyl group or the diene system, the stereochemistry can dictate the stereochemical outcome of the product. A notable example is the Diels-Alder reaction, where chiral dienols can exhibit high levels of stereocontrol. anu.edu.aursc.orgmasterorganicchemistry.com The facial selectivity of the diene, influenced by the stereochemistry of the adjacent chiral center, can lead to the preferential formation of one diastereomer over others.

Furthermore, in biological systems or in the presence of other chiral molecules, the different stereoisomers of this compound would be expected to exhibit different interactions. This is a fundamental principle of molecular recognition, where the three-dimensional arrangement of atoms is critical for binding to receptors or enzyme active sites.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations offer a means to explore the dynamic behavior of 5-Methylhepta-1,5-dien-4-ol over time. These simulations could reveal the conformational landscape of the molecule, identifying the most stable arrangements of its atoms and the energy barriers between different conformations. Understanding the accessible conformations is vital for predicting how the molecule might interact with other chemical species.

Additionally, MD simulations are invaluable for studying the interactions between a solute and its surrounding solvent molecules. By simulating this compound in various solvents, researchers could gain insights into its solubility and how the solvent influences its structure and reactivity. This information is critical for designing and understanding chemical reactions involving this compound.

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are essential for mapping out the potential reaction pathways of this compound. These calculations can be used to identify the transition states of potential reactions, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of a reaction, a key factor in its rate.

By elucidating these pathways, researchers can predict the likely products of a reaction and understand the underlying mechanisms. This predictive power is a cornerstone of modern chemical research, enabling the rational design of new synthetic routes.

In Silico Screening and Mechanistic Hypothesis Generation for Chemical Transformations

In silico screening techniques could be applied to explore the potential chemical transformations of this compound. By computationally testing a wide range of reactants and reaction conditions, it is possible to generate and evaluate hypotheses about new and potentially useful reactions. This approach accelerates the discovery process by prioritizing promising experimental avenues.

Computational Studies on Stereoselective Reaction Pathways

For a chiral molecule like this compound, computational studies are particularly important for understanding and predicting the outcomes of stereoselective reactions. Theoretical models can be used to investigate the factors that control the formation of one stereoisomer over another. By analyzing the transition states leading to different stereochemical outcomes, researchers can gain insights into the origins of stereoselectivity and design catalysts or reaction conditions to favor the desired product.

Biosynthetic Pathways and Natural Occurrence Context

Identification of Biosynthetic Precursors and Pathways for Structurally Related Natural Products

The biosynthesis of 5-Methylhepta-1,5-dien-4-ol is not extensively documented in scientific literature. However, by examining the synthesis of structurally analogous C8 volatile compounds, a likely biosynthetic pathway can be inferred. The primary route for the formation of many C8 volatiles in plants and fungi is the lipoxygenase (LOX) pathway, which utilizes polyunsaturated fatty acids as its foundational precursors.

The Lipoxygenase (LOX) Pathway:

The most common precursors for C8 volatiles are the C18 fatty acids, linoleic acid and linolenic acid. These fatty acids undergo a series of enzymatic reactions initiated by lipoxygenase. This enzyme introduces molecular oxygen into the fatty acid chain, forming a hydroperoxide intermediate.

A key structural feature of this compound is the methyl group at the fifth carbon position. The standard LOX pathway acting on straight-chain fatty acids like linoleic acid typically produces straight-chain C8 compounds. Therefore, the presence of this methyl branch suggests two primary possibilities for its biosynthetic origin:

Utilization of a Branched-Chain Fatty Acid Precursor: The biosynthesis may begin with a branched-chain fatty acid. In many bacteria, the synthesis of such fatty acids is initiated by primers derived from branched-chain amino acids like valine, leucine, and isoleucine. For instance, the decarboxylation of α-keto acids from these amino acids produces primers such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, which are then elongated to form branched-chain fatty acids. If a similarly branched fatty acid is present in an organism that also possesses a LOX pathway, it could serve as the substrate for the generation of methyl-substituted C8 volatiles.

Modification by Other Biosynthetic Pathways: It is also conceivable that a precursor derived from a different pathway integrates with the fatty acid metabolism. For example, some organisms demonstrate an integration of amino acid and fatty acid metabolism, leading to the formation of branched medium-chain fatty acids without the direct involvement of fatty acid synthase.

Irregular Monoterpene Biosynthesis as an Alternative Hypothesis:

While the LOX pathway is the most probable route, the C8 backbone with a methyl group could also hypothetically arise from the irregular monoterpene biosynthesis pathway. Monoterpenes are typically C10 compounds derived from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Irregular monoterpenes are formed through non-head-to-tail condensations of these precursors. It is plausible, though less commonly observed for C8 compounds, that a variation of this pathway could lead to a structure resembling this compound.

Proposed Biosynthetic Pathway Primary Precursors Key Intermediate Type
Lipoxygenase (LOX) Pathway Branched-chain polyunsaturated fatty acids Fatty acid hydroperoxides
Irregular Monoterpene Pathway Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) Non-head-to-tail prenyl diphosphates

Enzymatic Transformations Involved in Heptadienol Formation

The transformation of fatty acid precursors into this compound involves a cascade of enzymatic reactions. Central to this process are lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases.

Key Enzymatic Steps:

Lipoxygenase (LOX): This is the initiating enzyme in the pathway. LOX is a non-heme iron-containing dioxygenase that catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system. This reaction yields a fatty acid hydroperoxide. The position of oxygenation can vary depending on the specific LOX isoform, leading to different hydroperoxide isomers.

Hydroperoxide Lyase (HPL): Following the formation of the hydroperoxide, a hydroperoxide lyase cleaves the carbon-carbon bond adjacent to the hydroperoxy group. This cleavage results in the formation of a short-chain aldehyde and a corresponding oxo-acid. In the context of C8 volatile production from linoleic acid, HPL action on 13-hydroperoxyoctadecadienoic acid (13-HPOD) would yield a C8 aldehyde.

Alcohol Dehydrogenase (ADH): The final step in the formation of the heptadienol is the reduction of the aldehyde functional group to an alcohol. This reaction is catalyzed by an alcohol dehydrogenase, which typically utilizes NADH or NADPH as a cofactor. The activity of ADH is crucial in converting the initially formed volatile aldehydes into their corresponding, often more stable, alcohol derivatives.

The specific stereochemistry of the resulting alcohol is determined by the stereospecificity of the enzymes involved in the pathway, particularly the lipoxygenase and the alcohol dehydrogenase.

Enzyme Function Substrate Product
Lipoxygenase (LOX) Dioxygenation Polyunsaturated Fatty Acid Fatty Acid Hydroperoxide
Hydroperoxide Lyase (HPL) C-C bond cleavage Fatty Acid Hydroperoxide Aldehyde and Oxo-acid
Alcohol Dehydrogenase (ADH) Reduction of aldehyde Aldehyde Alcohol

Role of this compound Derivatives in Volatile Organic Compound (VOC) Emissions

Volatile organic compounds are critical for chemical communication in various ecosystems. While direct evidence for the role of this compound is scarce, the functions of structurally similar C8 volatiles, particularly in plant and insect interactions, are well-documented.

Ecological Roles of Related VOCs:

Plant Defense: Plants often release a blend of VOCs, including C8 alcohols and aldehydes, in response to herbivore damage. These herbivore-induced plant volatiles (HIPVs) can serve multiple defensive functions. They can act as direct deterrents to further herbivory or attract natural enemies of the herbivores, such as parasitic wasps or predatory insects. This "cry for help" is a well-established indirect defense mechanism.

Insect Communication: Insects themselves utilize a vast array of volatile compounds for communication. These chemical signals, or semiochemicals, can mediate a range of behaviors including mate location, aggregation, and trail marking. Branched-chain volatile alcohols can play a role as pheromones or components of pheromone blends in some insect species. The specific structure of the molecule, including the position of double bonds and methyl groups, is often critical for its biological activity.

Fungal Signaling: Fungi are prolific producers of C8 volatiles, which are responsible for the characteristic "mushroom" aroma. These compounds are involved in fungal development and interactions with other organisms. For example, some fungal VOCs can inhibit the growth of other competing fungi or bacteria.

The emission of these VOCs from organisms is often a dynamic process, influenced by factors such as developmental stage, time of day, and biotic or abiotic stress.

Metabolic Pathways Involving Related Unsaturated Alcohols in Biological Systems

Once released into the environment or within a biological system, unsaturated alcohols like this compound can undergo further metabolic transformations. These metabolic pathways are essential for detoxification, signal termination, or the production of other biologically active molecules.

Metabolic Fates of Unsaturated Alcohols:

Oxidation: A common metabolic fate for alcohols in biological systems is oxidation. Alcohol dehydrogenases can catalyze the reversible conversion of alcohols to their corresponding aldehydes. These aldehydes can then be further oxidized to carboxylic acids by aldehyde dehydrogenases. This process is a primary route for the detoxification of alcohols.

Conjugation: In many organisms, detoxification pathways involve the conjugation of xenobiotic compounds with endogenous molecules to increase their water solubility and facilitate their excretion. Alcohols can be conjugated with sugars (e.g., glycosylation) or other polar molecules.

Esterification: The hydroxyl group of an alcohol can be esterified with a carboxylic acid to form an ester. In the context of insect pheromones, acetate esters of unsaturated alcohols are common components of pheromone blends. This transformation is catalyzed by acetyltransferases.

Degradation: The carbon skeleton of these compounds can eventually be broken down and enter central metabolic pathways. For instance, the carboxylic acids produced from the oxidation of these alcohols can be further metabolized through pathways such as beta-oxidation.

The specific metabolic pathways and the enzymes involved can vary significantly between different species and are adapted to their specific ecological niches and physiological needs.

Derivatization and Structural Analogue Development

Synthesis and Spectroscopic Characterization of Achiral and Chiral Analogues of 5-Methylhepta-1,5-dien-4-ol

Hypothetical Spectroscopic Data for a Potential Analogue

For a hypothetical analogue, the following spectroscopic data would be anticipated:

Spectroscopic TechniqueExpected Key Features
¹H NMR Resonances for vinyl protons, allylic protons, protons adjacent to the hydroxyl group, and methyl group protons. Coupling constants would be indicative of the stereochemistry of the double bonds.
¹³C NMR Signals for sp² hybridized carbons of the double bonds, the carbon bearing the hydroxyl group, and aliphatic carbons of the methyl and methylene (B1212753) groups.
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and characteristic C=C stretching absorptions around 1640-1680 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the analogue, along with fragmentation patterns characteristic of allylic alcohols.

Investigation of Structure-Activity Relationships (SAR) in Related Chemical Scaffolds for Specific Interactions

While direct SAR studies on this compound are not prevalent, research on the related compound, (S)-5-methylhept-2-en-4-one, a key flavor component in hazelnuts, provides some insight into how structural modifications can influence sensory properties. researchgate.netnih.gov Studies on this enone have shown that relatively minor structural changes, such as polymethylation, can significantly alter its olfactory profile, shifting the aroma from hazelnut to notes of eucalyptus, menthol, and camphor. researchgate.netnih.gov This suggests that the size, shape, and electronic properties of the molecule are critical for its interaction with olfactory receptors.

Design Principles for Modified Heptadienol Structures with Tuned Reactivity

The design of modified heptadienol structures with tailored reactivity would be guided by fundamental principles of organic chemistry. The reactivity of this compound is primarily associated with the hydroxyl group and the two carbon-carbon double bonds.

Key Design Principles for Tuning Reactivity:

Modification of the Hydroxyl Group: Conversion of the alcohol to an ether, ester, or other functional group would alter its hydrogen-bonding capacity and nucleophilicity.

Altering Steric Hindrance: Introducing bulky substituents near the reactive centers (the hydroxyl group and the double bonds) could modulate the rate and selectivity of reactions by controlling the accessibility of reagents.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups at various positions on the heptadienol backbone would influence the electron density of the double bonds and the acidity of the hydroxyl group, thereby tuning their reactivity in electrophilic or nucleophilic reactions.

Stereochemical Control: The synthesis of specific stereoisomers (enantiomers and diastereomers) could lead to compounds with distinct reactivity profiles, particularly in chiral environments such as interactions with biological systems or catalysis by chiral reagents.

By applying these principles, it would be theoretically possible to design and synthesize a library of this compound analogues with a range of chemical and physical properties, allowing for the systematic exploration of their potential applications.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Development of Specialized Chromatographic Techniques for Trace Analysis of Heptadienol Isomers

Isomers, molecules that share the same chemical formula but have different structural arrangements, often exhibit very similar physicochemical properties, making their separation a complex task. 5-Methylhepta-1,5-dien-4-ol can exist as multiple stereoisomers and geometric isomers, each potentially having unique biological activities or sensory characteristics. Standard chromatographic methods may fail to resolve these closely related compounds, leading to inaccurate quantification and misinterpretation of results.

To overcome these challenges, specialized chromatographic techniques are developed. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for isomer separation, particularly when employing chiral stationary phases (CSPs). researchgate.net These phases create a chiral environment within the column, allowing for differential interaction with enantiomers and leading to their separation. researchgate.net The choice of the stationary phase, mobile phase composition, and temperature are critical parameters that must be optimized to achieve baseline resolution of the target isomers. google.com

In the context of gas chromatography (GC), the separation of volatile isomers relies heavily on the selectivity of the capillary column's stationary phase. Columns with modified cyclodextrin (B1172386) phases are frequently used for the separation of enantiomers of volatile compounds. For geometric isomers (cis/trans), stationary phases with specific polarity and film thickness are selected to exploit subtle differences in boiling points and molecular shapes. The development of these methods requires a systematic approach to optimize parameters such as temperature programming, carrier gas flow rate, and injection techniques to ensure maximum separation efficiency for trace-level analysis.

Application of hyphenated techniques (e.g., GCxGC-MS) for Comprehensive Volatile Profiling

In many research applications, the goal is not only to quantify a single compound but to generate a comprehensive profile of all volatile and semi-volatile compounds in a sample. This is particularly relevant when studying complex matrices such as plant extracts, food and beverages, or biological fluids. nih.govnih.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS), often with a time-of-flight (TOF) analyzer, is a state-of-the-art technique for this purpose. ncsu.edu

GCxGC utilizes two different capillary columns connected in series by a modulator. The first column typically performs a separation based on boiling point, while the second, shorter column provides a rapid separation based on a different property, such as polarity. This two-dimensional separation provides a massive increase in peak capacity and resolution compared to conventional one-dimensional GC-MS. mdpi.com This allows for the separation of co-eluting compounds and the detection of trace analytes that would otherwise be obscured by the sample matrix. mdpi.com

The application of GCxGC-TOF-MS has proven invaluable in metabolomics and volatile profiling studies. For instance, it has been used to identify hundreds of volatile compounds in matrices like human plasma and sweat, differentiating between core, accessory, and rare molecules. nih.govresearchgate.net This powerful technique enables researchers to create a detailed chemical fingerprint of a sample, allowing for the identification of not only this compound but also its isomers and other related metabolites, providing a holistic view of the sample's volatile composition. nih.govchemrxiv.org

Validation of Analytical Methods for Robustness and Sensitivity in Research Samples

The development of a sophisticated analytical method is incomplete without rigorous validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring the reliability, quality, and consistency of the results. For the analysis of this compound in research samples, validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. This is often demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing standards at several concentrations, and the correlation coefficient (R²) is calculated. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, flow rate). This provides an indication of its reliability during normal usage. mdpi.com

The results of these validation studies are compiled to provide a comprehensive picture of the method's performance.

Table 1: Hypothetical Validation Parameters for a GC-MS Method for this compound Quantification

Parameter Result Acceptance Criteria
Linearity (Range) 0.5 - 50 µg/mL -
Correlation Coefficient (R²) 0.9995 ≥ 0.999
LOD 0.03 µg/mL -
LOQ 0.10 µg/mL -
Accuracy (Recovery) 98.5% - 102.1% 80% - 120%
Precision (RSD)
Repeatability (Intra-day) ≤ 1.8% ≤ 2%
Intermediate (Inter-day) ≤ 2.5% ≤ 3%

| Robustness | Unaffected by ±2°C temp change | Consistent results |

Table 2: Chemical Compounds Mentioned

Compound Name

Emerging Research Areas and Future Perspectives

Interdisciplinary Approaches in Unsaturated Alcohol Chemistry and Its Broader Impact

The investigation of unsaturated alcohols, including 5-Methylhepta-1,5-dien-4-ol, is increasingly benefiting from interdisciplinary approaches that merge organic chemistry with fields such as biology, materials science, and chemical engineering. This convergence is expanding the potential applications and fundamental understanding of these versatile compounds.

Unsaturated alcohols are significant in various industries, serving as intermediates in the synthesis of pharmaceuticals, fragrances, and flavoring agents. researchgate.net The integration of biocatalysis, for example, represents a significant interdisciplinary thrust. Enzymes offer a green and highly selective alternative to traditional chemical methods for the oxidation of unsaturated alcohols to aldehydes, which are valuable fine chemicals. nih.gov This approach combines the principles of enzymology and organic synthesis to create more sustainable manufacturing processes.

Furthermore, the unique chemical reactivity of unsaturated alcohols makes them valuable building blocks in materials science. Their functional groups can be exploited to create polymers and other advanced materials with specific properties. The collaboration between organic chemists and materials scientists is crucial for designing and synthesizing novel materials derived from such molecules.

The broader impact of this interdisciplinary research is also seen in public health and environmental science. mdpi.com By developing more efficient and environmentally friendly synthetic routes, chemists contribute to the sustainability of the chemical industry. The study of how these compounds interact with biological systems, a key area of chemical biology, can inform the development of new therapeutic agents and help to understand the biochemical pathways they may influence. Research into the physiological effects of various chemical exposures, for instance, highlights the importance of understanding the interplay between chemical compounds and biological organisms. nih.gov

Challenges and Opportunities in Asymmetric Synthesis of Complex Polyfunctional Molecules

The asymmetric synthesis of complex, polyfunctional molecules like this compound presents both significant challenges and exciting opportunities for organic chemists. A primary challenge lies in controlling the stereochemistry at multiple stereocenters, which is crucial as different stereoisomers of a molecule can have vastly different biological activities. nih.gov The synthesis of natural products and pharmaceutical agents often requires the precise arrangement of atoms in three-dimensional space. nih.gov

One of the major hurdles is the development of catalysts that can selectively produce one enantiomer over another. While significant progress has been made, the creation of highly efficient and practical chiral ligands and catalysts remains a key objective in the field. researchgate.net For polyfunctional molecules, which have multiple reactive sites, achieving high selectivity for a single transformation without affecting other parts of the molecule is a complex task. rsc.org

Despite these challenges, the field is rich with opportunities. The development of asymmetric catalytic cascade reactions, for instance, allows for the construction of complex molecular architectures in a single, efficient process. acs.orgnih.gov These reactions can create multiple chemical bonds and stereocenters in one pot, which significantly reduces the number of steps required for a synthesis, saving time and resources. acs.orgnih.gov

New catalytic approaches are continually being developed. For example, bifunctional catalysts derived from BINOL have shown high enantioselectivity in reactions involving unsaturated carboxylic acids. pharmtech.com Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for controlling stereochemistry in complex syntheses. pharmtech.com These advancements provide new avenues for the efficient and selective synthesis of chiral molecules like this compound, paving the way for the discovery of new pharmaceuticals and other valuable compounds. The ability to synthesize complex molecules more effectively could mean that more people can be treated with advanced medicines at a lower cost. pharmtech.com

Leveraging Advanced Computational Tools for Rational Design and Discovery in Organic Synthesis and Reactivity

Advanced computational tools have become indispensable in modern organic chemistry, offering powerful methods for the rational design and discovery of new synthetic routes and for understanding chemical reactivity. These tools are particularly valuable for complex molecules like this compound, where they can predict properties, model reaction mechanisms, and accelerate the discovery of new catalysts and reagents. rsc.org

Computational chemistry provides a detailed understanding of molecular structures and reaction pathways. rsc.org Techniques such as Density Functional Theory (DFT) allow for the accurate prediction of electronic structure and geometry, which helps in understanding the stability and reactivity of molecules. For instance, computational studies can elucidate the electronic effects in cycloaddition reactions, leading to the development of reactants with improved reactivity. researchgate.net

The integration of computational modeling with experimental approaches is a powerful strategy in chemical science. mdpi.com In silico pre-screening of candidate molecules can help focus experimental work on the most promising compounds, saving time and resources. mdpi.com This multidisciplinary approach is central to the "safe and sustainable by design" initiative, which aims to create chemical products with low ecotoxicity and high biodegradability. mdpi.com

Machine learning and artificial intelligence (AI) are also transforming the field. These technologies can be used to predict chemical properties, identify potential drug candidates, and optimize synthetic pathways. By analyzing vast datasets of chemical reactions, AI can identify patterns and suggest novel synthetic strategies that might not be obvious to a human chemist. This synergy between computational power and chemical intuition is accelerating the pace of discovery in organic synthesis.

Computational Tool/MethodApplication in Organic SynthesisKey Advantages
Density Functional Theory (DFT) Predicts electronic structure, geometry, and vibrational properties of molecules.Good balance between accuracy and computational cost.
Machine Learning & AI Predicts chemical properties, identifies drug candidates, and optimizes synthetic pathways.Can analyze large datasets to identify novel reaction patterns and strategies.
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with biological or physical properties.Enables prediction of properties for new, unsynthesized molecules.
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time.Provides insight into the dynamic behavior of molecules and their interactions.

Exploration of Novel Catalytic Systems for Heptadienol Synthesis and Functionalization

The development of novel catalytic systems is a cornerstone of modern organic synthesis, and it holds immense potential for the synthesis and functionalization of heptadienols like this compound. Research in this area is focused on creating more efficient, selective, and sustainable catalysts that can be applied to a wide range of chemical transformations.

One promising area is the use of palladium and norbornene as a cooperative catalytic system. researchgate.net This approach, often referred to as the Catellani reaction, allows for the selective functionalization of multiple positions on an aromatic ring in a single process. researchgate.net While typically applied to aryl halides, the principles of this type of catalysis could inspire new methods for the functionalization of complex unsaturated molecules.

The development of catalysts for C-H activation is another major frontier. researchgate.net These reactions involve the breaking of otherwise inert carbon-hydrogen bonds to form new chemical bonds. This strategy can streamline synthetic routes by eliminating the need for pre-functionalized starting materials. The application of such methods to complex molecules could significantly improve the efficiency of drug discovery and development. rice.edu

Furthermore, there is a growing interest in developing catalytic systems that are both effective and environmentally friendly. This includes the use of biocatalysts, as mentioned earlier, as well as catalysts based on earth-abundant and non-toxic metals. The goal is to move away from reliance on costly and hazardous precious metals, making chemical synthesis more sustainable. rice.edu The table below summarizes some of the novel catalytic approaches being explored.

Catalytic SystemDescriptionPotential Application for Heptadienols
Palladium/Norbornene A cooperative system for multi-functionalization of aromatic compounds. researchgate.netInspiration for developing methods for selective functionalization of diene systems.
C-H Activation Catalysts Catalysts that enable the direct functionalization of C-H bonds. researchgate.netStreamlining synthesis by allowing direct modification of the carbon skeleton.
Biocatalysts (Enzymes) Biological catalysts that offer high selectivity and mild reaction conditions. nih.govGreen and selective synthesis and modification of unsaturated alcohols.
Organocatalysts Small organic molecules that can catalyze asymmetric reactions. rsc.orgEnantioselective synthesis of specific stereoisomers of chiral heptadienols.

Q & A

Basic Research Questions

Q. How can the structural conformation of 5-methylhepta-1,5-dien-4-ol be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) to identify the positions of double bonds and methyl groups. For example, δH values for allylic protons (e.g., 2.74 ppm for protons adjacent to the diene system) and coupling constants (J = 6.5 Hz) can confirm stereochemistry .
  • IR spectroscopy to detect hydroxyl (O-H stretch at ~3250 cm⁻¹) and conjugated diene (C=C stretch at ~1600 cm⁻¹) functional groups .
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., calculated m/z 126.1045 for C₈H₁₄O) and fragmentation patterns .

Q. What are the critical physicochemical properties of this compound relevant to laboratory handling?

  • Methodological Answer : Key properties include:

PropertyValueRelevance
Boiling Point~163.5°C (estimated)Determines distillation conditions
Density~0.858 g/cm³Solubility in organic solvents
LogP~1.5Hydrophobicity for partitioning
Refractive Index~1.459Purity assessment via polarimetry
  • These values are extrapolated from structurally similar compounds like hepta-1,5-dien-4-ol .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Sonogashira coupling : Palladium-catalyzed cross-coupling of terminal alkynes with halides (e.g., using PdCl₂(PPh₃)₂ and CuI) to introduce diene systems .
  • Grignard addition : Reaction of allylic Grignard reagents with α,β-unsaturated ketones, followed by reduction (e.g., NaBH₄) to form the alcohol .
  • Key step : Purification via silica gel chromatography (hexane/ethyl acetate gradients) and characterization of intermediates at each stage .

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its reactivity in Diels-Alder reactions?

  • Methodological Answer :

  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to compare transition-state energies of endo vs. exo diastereomers.
  • Experimental validation : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and compare reaction rates with dienophiles like maleic anhydride .
  • Contradiction note : Literature discrepancies exist in regioselectivity outcomes for similar dienes; systematic screening of solvent polarity (e.g., THF vs. DCM) is recommended .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare bioassay conditions (e.g., concentrations, cell lines) across studies. For example, variations in antimicrobial activity may arise from differences in solvent carriers (DMSO vs. ethanol) .
  • Dose-response profiling : Conduct IC₅₀ assays under standardized conditions (e.g., 72-hour exposure in HeLa cells) to isolate structure-activity relationships .
  • Data normalization : Use internal controls (e.g., artemisinin for antimalarial assays) to minimize batch-to-batch variability .

Q. How can computational models predict the metabolic stability of this compound in mammalian systems?

  • Methodological Answer :

  • ADMET prediction : Use software like Schrödinger’s QikProp to estimate CYP450 metabolism sites (e.g., oxidation at allylic positions) .
  • In vitro validation : Incubate the compound with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS .
  • Contradiction note : Predicted LogP (~1.5) may underestimate membrane permeability; compare with experimental PAMPA assays .

Data Contradiction and Validation

Q. Why do NMR spectra of this compound show variability in coupling constants across studies?

  • Methodological Answer :

  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can alter proton chemical shifts. For example, δH for hydroxyl protons shifts upfield in DMSO-d₆ .
  • Temperature control : Ensure spectra are acquired at consistent temperatures (e.g., 25°C) to avoid conformational averaging .
  • Referencing standards : Use TMS or residual solvent peaks for calibration to minimize reporting errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.